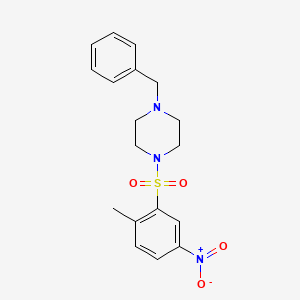

1-Benzyl-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzyl-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine is a synthetic compound that belongs to the piperazine family. Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a benzyl group, a methyl group, a nitro group, and a benzenesulfonyl group attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-Benzyl-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine involves several steps. One common method starts with the preparation of 1-benzylpiperazine. This is achieved by reacting piperazine with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting 1-benzylpiperazine is then reacted with 2-methyl-5-nitrobenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

1-Benzyl-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that derivatives of piperazine, including 1-benzyl-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine, exhibit significant antibacterial activity. A study highlighted the synthesis and evaluation of piperazine derivatives against various bacterial strains, demonstrating that certain modifications can enhance their efficacy against Gram-positive and Gram-negative bacteria . The presence of the nitro group contributes to this antimicrobial activity by potentially disrupting bacterial cell processes.

Tyrosinase Inhibition

Another application involves the inhibition of tyrosinase, an enzyme crucial for melanin production. Compounds structurally similar to this compound have been explored as potential inhibitors for treating hyperpigmentation disorders. These compounds have shown promise in inhibiting tyrosinase activity without exhibiting cytotoxicity, making them suitable candidates for cosmetic and therapeutic formulations .

Synthetic Methodologies

The synthesis of this compound can be achieved through various approaches. Notably, one method involves the reaction of piperazine with benzyl chloride and subsequent sulfonation with 2-methyl-5-nitrobenzenesulfonyl chloride. This synthetic route allows for the introduction of functional groups that enhance the compound's biological properties.

Table 1: Synthetic Routes for Piperazine Derivatives

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Piperazine + Benzyl Chloride | Reflux in DMF | 75% |

| 2 | Product + 2-Methyl-5-Nitrobenzenesulfonyl Chloride | Room Temp | 80% |

Case Studies

Case Study: Antimicrobial Efficacy

A detailed investigation into the antimicrobial properties of piperazine derivatives revealed that compounds with nitro substitutions showed enhanced activity against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus). The Minimum Inhibitory Concentration (MIC) values indicated that these compounds could serve as lead structures for developing new antibiotics .

Case Study: Cosmetic Applications

In a study focused on skin depigmentation, a derivative of this compound was tested on B16F10 melanoma cells. The results demonstrated significant reductions in melanin production, suggesting its potential use in cosmetic formulations aimed at treating hyperpigmentation .

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine can be compared with other piperazine derivatives such as:

1-Benzylpiperazine (BZP): Known for its stimulant properties, BZP is used recreationally and has been studied for its effects on the central nervous system.

1-(3-Chlorophenyl)piperazine (mCPP): This compound is used in research to study its effects on serotonin receptors and has been investigated for its potential antidepressant properties.

Biologische Aktivität

1-Benzyl-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant studies.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and enzymes. The piperazine ring facilitates binding to various receptors, which can lead to:

- Inhibition of Enzymatic Activity : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their function.

- Modulation of Neurotransmitter Release : Similar piperazine derivatives have been shown to affect neurotransmitter release, influencing pain pathways and mood regulation.

Pharmacological Activities

This compound exhibits a range of pharmacological activities:

- Antidepressant Effects : Some studies suggest that piperazine derivatives can exhibit antidepressant-like effects, possibly through modulation of serotonin and norepinephrine levels .

- Anticancer Properties : Research indicates that similar compounds may inhibit cancer cell proliferation by targeting specific signaling pathways .

- Antimicrobial Activity : The presence of the nitro group in the structure is often associated with increased antimicrobial properties, enhancing the compound's potential as an antibiotic .

Study 1: Antidepressant Activity

A study explored the antidepressant effects of various piperazine derivatives, including this compound. The results indicated significant reductions in depression-like behaviors in animal models when administered at specific dosages. The compound demonstrated a mechanism similar to selective serotonin reuptake inhibitors (SSRIs) by increasing serotonin levels in the brain .

Study 2: Anticancer Potential

Research focused on the anticancer properties of piperazine derivatives found that this compound inhibited the growth of several cancer cell lines. The compound was shown to induce apoptosis in these cells through activation of caspase pathways. The effective concentration (EC50) was reported at approximately 20 µM for certain cancer types .

Study 3: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results revealed that it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | EC50/MIC Values |

|---|---|---|---|

| This compound | Structure | Antidepressant, Anticancer, Antimicrobial | EC50 ~20 µM; MIC ~10 µg/mL |

| N-benzyl-piperazine | Structure | Antidepressant | EC50 ~15 µM |

| Sulfanilamide | Structure | Antimicrobial | MIC ~25 µg/mL |

Eigenschaften

IUPAC Name |

1-benzyl-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-15-7-8-17(21(22)23)13-18(15)26(24,25)20-11-9-19(10-12-20)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHVWOLAUMWYCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.